BenchChemオンラインストアへようこそ!

2-(cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole

Medicinal Chemistry SAR Lead Optimization

This 2-(cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole (CAS 1207057-12-2) is a fully substituted imidazole building block designed for structure-activity relationship (SAR) studies. The ortho-methyl group on the N1-aryl ring imposes restricted rotation and a unique steric environment, enabling clean docking and selectivity profiling at targets such as p38α MAP kinase. Unlike the N1-phenyl or N1-p-tolyl analogs, this compound preserves hydrogen-bonding capacity (TPSA 43.1 Ų) while shifting lipophilicity (ΔXLogP3 ~0.4–0.6), allowing computational chemists to isolate steric effects. It is intended for research use as a late-stage intermediate or SAR probe. Procurement of the exact o-tolyl compound ensures assay conditions align with patent SAR disclosures.

Molecular Formula C22H24N2S
Molecular Weight 348.51
CAS No. 1207057-12-2
Cat. No. B2547272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole
CAS1207057-12-2
Molecular FormulaC22H24N2S
Molecular Weight348.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SC4CCCC4
InChIInChI=1S/C22H24N2S/c1-16-11-13-18(14-12-16)21-15-23-22(25-19-8-4-5-9-19)24(21)20-10-6-3-7-17(20)2/h3,6-7,10-15,19H,4-5,8-9H2,1-2H3
InChIKeyODUDYZQLAQDSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole (CAS 1207057-12-2): A Trisubstituted Imidazole Building Block for Cytokine Pathway and Kinase Research


2-(Cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole (CAS 1207057-12-2, molecular formula C22H24N2S, molecular weight 348.51) is a fully substituted imidazole derivative bearing a cyclopentylthio group at the 2-position, an o-tolyl group at N1, and a p-tolyl group at C5 . The compound belongs to the 2-thio-substituted imidazole class, which is described in patent literature as possessing immunomodulating and cytokine-release-inhibiting properties [1]. Its substitution pattern differentiates it from common analogs, making it a candidate for structure-activity relationship (SAR) exploration and lead optimization in inflammatory disease and kinase inhibitor programs [2].

Why N1-Aryl Identity Prevents Simple Substitution: The Case for 2-(Cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole over Phenyl and p-Tolyl Analogs


Within the 2-cyclopentylthio-5-(p-tolyl)-1H-imidazole scaffold, the N1 substituent is not a passive spectator. Replacing the o-tolyl group of the target compound with a phenyl ring (CAS 1206990-24-0) or a p-tolyl group (CAS 1207043-79-5) alters molecular weight, lipophilicity, and—critically—the steric environment around the imidazole core [1]. Patent disclosures on 2-thio-substituted imidazoles explicitly define N1-aryl variation as a key determinant of cytokine-release inhibitory potency [2]. SAR studies on related tri-substituted imidazoles further demonstrate that ortho-substitution on the N1-phenyl ring can modulate selectivity for p38α MAP kinase and other targets [3]. Therefore, generic interchange among N1-aryl analogs risks invalidating biological data and confounding SAR interpretation.

2-(Cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole (1207057-12-2): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Distinction: o-Tolyl vs. Phenyl at N1 Position

The target compound possesses an o-tolyl group at N1, whereas the closest commercially available analog, 2-(cyclopentylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole (CAS 1206990-24-0), carries an unsubstituted phenyl ring. This substitution increases the molecular weight by 14.03 Da (one methyl group) and alters the molecular formula from C21H22N2S to C22H24N2S [1].

Medicinal Chemistry SAR Lead Optimization

Predicted Lipophilicity Shift: XLogP3 and Topological Polar Surface Area

The introduction of the ortho-methyl group on the N1-phenyl ring increases the predicted lipophilicity. The comparator 2-(cyclopentylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole has an XLogP3 of 5.8 and a topological polar surface area (TPSA) of 43.1 Ų [1]. For the target o-tolyl compound, the additional methyl group is predicted to raise XLogP3 to approximately 6.2–6.4 (a ΔlogP of +0.4 to +0.6 based on the Hansch π constant for aromatic methyl substitution; cross-study estimation), while TPSA remains 43.1 Ų because the methyl group does not introduce additional heteroatoms [2].

Physicochemical Properties Drug-Likeness Lipophilicity

Steric and Conformational Differentiation Driven by Ortho-Methyl Substitution

The o-tolyl group at N1 introduces a methyl substituent ortho to the imidazole attachment point, creating torsional restriction not present in the N1-phenyl analog. Unlike the N1-p-tolyl variant (CAS 1207043-79-5), where the methyl group is para and does not influence the dihedral angle between the aryl ring and the imidazole plane, the ortho-methyl group of the target compound forces the o-tolyl ring out of coplanarity by approximately 50–70° (estimated from analogous biphenyl systems; class-level inference) [1]. In tri-substituted imidazole p38α MAP kinase inhibitors, N1-aryl conformation is a critical determinant of ATP-binding pocket complementarity [2].

Conformational Analysis Steric Effects Binding Mode

Patent-Defined Cytokine Release Inhibitory Class Membership

The target compound falls within the generic Markush structure of 2-thio-substituted imidazole derivatives claimed in patent IS7740A, which are described as having immunomodulating and cytokine-release-inhibiting activity [1]. While specific IC50 data for 2-(cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole are not publicly available, the patent explicitly encompasses N1-aryl variations including o-tolyl substitution, and the 2-cyclopentylthio group is among the preferred thio substituents for activity. The N1-phenyl comparator is also covered by the same patent, but the o-tolyl variant may exhibit differential potency based on steric and electronic modulation [2].

Cytokine Inhibition Immunomodulation Inflammation

Recommended Application Scenarios for 2-(Cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole (1207057-12-2) Based on Evidence


Structure-Activity Relationship (SAR) Exploration of N1-Aryl Substitution in Cytokine Release Inhibitors

The o-tolyl group at N1 provides a unique steric and electronic profile not available with phenyl or p-tolyl analogs. Researchers can use this compound as a key SAR probe to map the N1 binding pocket of cytokine-regulatory targets such as p38α MAP kinase, where ortho-substitution has been shown to influence potency and selectivity [1]. The documented patent class (IS7740A) supports its relevance for inflammation target screening [2].

Computational Docking and Molecular Dynamics Simulations for Kinase Selectivity Profiling

The restricted rotation imposed by the ortho-methyl group creates a well-defined conformational population suitable for docking studies. The predicted XLogP3 shift (~+0.4–0.6 log units relative to the N1-phenyl analog) and identical TPSA of 43.1 Ų [1] allow computational chemists to isolate steric effects without altering hydrogen-bonding capacity, enabling cleaner interpretation of docking results against kinase ATP-binding sites.

Synthesis of Advanced Intermediates for Drug Discovery Programs

With a molecular weight of 348.51 g/mol and a fully elaborated imidazole core, the compound serves as a late-stage intermediate for further derivatization at the remaining positions or at the tolyl methyl groups. Vendors confirm it is intended as a research building block [2]. Its differentiation from the lighter N1-phenyl analog (MW 334.48) [3] ensures correct mass balance in synthetic route planning.

Cell-Based Cytokine Release Assay Calibration

The compound's enhanced lipophilicity compared to the N1-phenyl analog necessitates adjusted DMSO stock concentrations and serum-binding considerations in cell-based assays. Procurement of the exact o-tolyl compound ensures that assay conditions match the structural properties reported in patent SAR disclosures [2], avoiding confounding effects from analog substitution.

Quote Request

Request a Quote for 2-(cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.